REACTION_CXSMILES
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[C:1](O)(C(F)(F)F)=[O:2].[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[OH:16].C1N2CN3CN(C2)CN1C3>O>[F:8][C:9]1[CH:14]=[C:13]([CH:12]=[C:11]([F:15])[C:10]=1[OH:16])[CH:1]=[O:2]
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Name
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|
Quantity
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7 mL
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Type
|
reactant
|
Smiles
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C(=O)(C(F)(F)F)O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=CC=C1)F)O
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Name
|
|
Quantity
|
1.08 g
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Type
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reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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O
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Type
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CUSTOM
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Details
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the mixture was stirred at 75˜80° C. for 12 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reactant was cooled
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Type
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EXTRACTION
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Details
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extracted with DCM/MeOH (9:1) solution three or four times
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Type
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CONCENTRATION
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Details
|
The organic layer was concentrated under reduced pressure, and DCM
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Type
|
ADDITION
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Details
|
was added to the residue
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Type
|
DRY_WITH_MATERIAL
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Details
|
The mixture was dried with MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The reaction product was used in the next step without a separate purification process
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=O)C=C(C1O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |